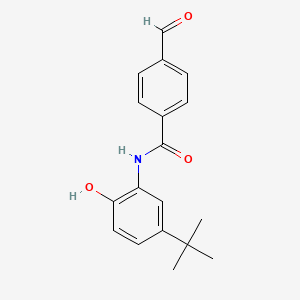

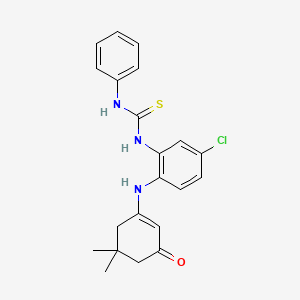

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, “1,3-bis(5-tert-butyl-3-formyl-2-hydroxyphenyl)propane” was prepared by formylation of “1,3-bis(5-tert-butyl-2-hydroxyphenyl)popane” with hexamethylenetetramine in trifluoroacetic acid followed by hydrolysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 254.3236 and its structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, phenol-based Schiff bases, which can be synthesized from compounds like “5-(tert-butyl)-2-hydroxy-1,3-phenylene-bis(phenylmethanone)”, are capable of forming metal complexes that have important applications in several areas of chemical research .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a boiling point of 777.96 K, a critical temperature of 1030.47 K, and a specific gravity of 0.787 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Anti-Inflammatory Applications

The compound has potential anti-inflammatory applications. It has been found to inhibit LPS-induced inflammation by modulating IL-6 or IL-1β mRNA expression . The development of small molecules that have a suppressive effect on these inflammatory cytokines is a desirable strategy for the treatment of inflammatory diseases .

Synthesis of Schiff Bases

The compound is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors . Phenol-based Schiff bases are capable of forming metal complexes that have important applications in several areas of chemical research .

Development of Therapeutic Compounds

The compound can be used in the development of therapeutic compounds. As mentioned earlier, it can be used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures represent the structural motif of many natural products and therapeutically applicable compounds .

Research in Molecular Immunology

The compound can be used in research in molecular immunology. As it has been found to modulate IL-6 or IL-1β mRNA expression , it can be used to study the immune response and the development of immune-related diseases .

Development of Anti-Inflammatory Drugs

Given its potential anti-inflammatory applications , the compound can be used in the development of anti-inflammatory drugs. It can be used to develop drugs that suppress the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While there is limited information available on the future directions of “N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide”, research into similar compounds continues to be an area of interest . The development of novel antioxidants of a higher efficiency represents an urgent challenge in the chemistry of additives .

Eigenschaften

IUPAC Name |

N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXWAIKVJDZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2964709.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)